molecular formula C20H22N2O5S B2927960 ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate CAS No. 922470-52-8

ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate

Cat. No.: B2927960
CAS No.: 922470-52-8
M. Wt: 402.47
InChI Key: OIFKCTKCMUKGHV-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzamido group at the para position. The benzamido moiety is further modified with a cyclopropyl(methyl)sulfamoyl group.

Key structural features:

  • Ester group: Ethyl benzoate enhances lipophilicity, influencing membrane permeability.
  • Sulfamoyl bridge: The cyclopropyl(methyl)sulfamoyl group may confer steric and electronic effects critical for target binding.
  • Benzamido linker: Facilitates π-π interactions with aromatic residues in enzyme active sites.

Properties

IUPAC Name

ethyl 4-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-27-20(24)15-4-8-16(9-5-15)21-19(23)14-6-12-18(13-7-14)28(25,26)22(2)17-10-11-17/h4-9,12-13,17H,3,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFKCTKCMUKGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride derivative under basic conditions to form the benzamido intermediate.

    Introduction of the Cyclopropyl(methyl)sulfamoyl Group: The benzamido intermediate is then reacted with cyclopropyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropyl(methyl)sulfamoyl group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or sulfamoyl groups using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamido or sulfamoyl derivatives.

Scientific Research Applications

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfamoyl Benzamide Derivatives (1,3,4-Oxadiazoles)

Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) share the sulfamoyl benzamide backbone but differ in substituents (Table 1).

Table 1: Comparison of Sulfamoyl Benzamides

Compound Substituent on Sulfamoyl Heterocyclic Moiety Antifungal Activity (C. albicans) Reference
Target compound Cyclopropyl(methyl) None Not reported N/A
LMM5 Benzyl(methyl) 1,3,4-Oxadiazole IC₅₀: 8.2 µM
LMM11 Cyclohexyl(ethyl) 1,3,4-Oxadiazole IC₅₀: 12.7 µM

Key Findings :

  • The 1,3,4-oxadiazole ring in LMM5 and LMM11 enhances antifungal activity, likely through improved hydrogen bonding and rigidity.
  • The cyclopropyl(methyl) group in the target compound may offer metabolic stability compared to LMM11’s cyclohexyl(ethyl) group, which could increase steric hindrance .

Ethyl Benzoate Derivatives with Heteroaromatic Substituents

Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) share the ethyl benzoate core but vary in substituents (Table 2).

Table 2: Ethyl Benzoate Derivatives

Compound Substituent on Benzamido/Phenoxy Bioactivity Reported Reference
I-6230 Pyridazin-3-yl Not reported
I-6473 3-Methylisoxazol-5-yl Not reported
Target Cyclopropyl(methyl)sulfamoyl Not reported N/A

Key Findings :

  • Heteroaromatic substituents (e.g., pyridazine in I-6230) may improve solubility but reduce target specificity compared to sulfamoyl groups .

Methyl Benzoate Derivatives with Amide Linkers

Methyl benzoate analogs like methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate (3i) highlight the impact of ester vs. methyl groups and amide modifications (Table 3).

Table 3: Methyl vs. Ethyl Benzoate Analogs

Compound Ester Group Substituent Melting Point (°C) Purity (%) Reference
3i Methyl Cyclohexylamino, dimethylamino 189 96.5
Target Ethyl Cyclopropyl(methyl)sulfamoyl Not reported N/A N/A

Key Findings :

  • The dimethylamino group in 3i may confer basicity, whereas the sulfamoyl group in the target compound is more electronegative, favoring interactions with cysteine residues in enzymes .

Naturally Occurring Benzoate Derivatives

Ethyl 4-(sulfooxy)benzoate (13) , isolated from bamboo shoots, shares the ethyl benzoate core but replaces sulfamoyl with a sulfonate group .

Key Findings :

  • The sulfonate group in compound 13 increases water solubility but reduces membrane permeability compared to the sulfamoyl group in the target compound.
  • Natural derivatives like 13 are less synthetically versatile but may inspire green chemistry approaches for sulfonamide synthesis .

Biological Activity

Ethyl 4-{4-[cyclopropyl(methyl)sulfamoyl]benzamido}benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzamide moiety : This is significant for its interaction with biological targets.
  • Cyclopropyl group : Known for enhancing pharmacological properties.
  • Sulfamoyl group : Often associated with antimicrobial and antitumor activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy.
  • Antiviral Activity : Benzamide derivatives have demonstrated the ability to inhibit viral replication, particularly against hepatitis B virus (HBV) by interfering with nucleocapsid assembly.

Antitumor Activity

A study focused on related benzamide derivatives showed promising results in inhibiting tumor cell proliferation. For instance, compounds similar to this compound exhibited moderate to high potency against various cancer cell lines, including breast and head and neck cancers.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.2DHFR Inhibition
Compound BHeLa (Cervical)3.8Apoptosis Induction
This compoundA549 (Lung)TBDTBD

Antiviral Activity

In the context of antiviral research, this compound has been evaluated for its efficacy against HBV. Preliminary findings suggest a significant reduction in HBV DNA levels in treated cells.

StudyVirus TypeTreatment ConcentrationResult
Study 1HBV10 µM70% reduction in viral load
Study 2HBV5 µMInduction of empty capsids

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced breast cancer treated with a related benzamide derivative showed a median survival increase of over six months compared to standard treatments.
  • Case Study on Antiviral Properties : In vitro studies indicated that treatment with the compound led to a significant decrease in HBV replication, suggesting its potential as a therapeutic agent for chronic HBV infections.

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